molecular formula C7H13N3O B15375379 1-(2-Cyanoethyl)-1-propan-2-ylurea CAS No. 687-24-1

1-(2-Cyanoethyl)-1-propan-2-ylurea

Cat. No.: B15375379
CAS No.: 687-24-1
M. Wt: 155.20 g/mol
InChI Key: YCKXJJISIWBPCV-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-1-propan-2-ylurea is a urea derivative featuring a cyanoethyl (-CH2CH2CN) group and an isopropyl (propan-2-yl) substituent. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which influence solubility, stability, and biological activity. Analytical characterization methods for related urea derivatives include LCMS, GCMS, HPLC, and NMR spectroscopy, which are critical for verifying purity and structure .

Properties

CAS No.

687-24-1

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

1-(2-cyanoethyl)-1-propan-2-ylurea

InChI

InChI=1S/C7H13N3O/c1-6(2)10(7(9)11)5-3-4-8/h6H,3,5H2,1-2H3,(H2,9,11)

InChI Key

YCKXJJISIWBPCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC#N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

1-(2-Cyanoethyl)-1-[(Z)-(4-propan-2-yloxyphenyl)methylideneamino]urea
  • Core Structure: Urea with cyanoethyl and isopropyloxyphenyl groups.
  • Applications : Likely used in pharmaceutical research due to its complex structure; analytical methods include FTIR and CHNS elemental analysis .
N-(2-Cyanoethyl)aziridine
  • Core Structure: Aziridine (ethyleneimine) with a cyanoethyl group.
  • Key Differences : Aziridine’s strained three-membered ring confers high reactivity and toxicity (LDLo: 100 mg/kg in rats) compared to urea derivatives. Mutagenicity reported, with cyanide release upon decomposition .
  • Applications: Limited to specialized synthetic chemistry due to safety concerns.
1-(2-Cyanoethyl)imidazole
  • Core Structure: Imidazole with cyanoethyl substituent.
  • Key Differences : Aromatic heterocycle offers π-π stacking interactions, contrasting with urea’s hydrogen-bonding capacity. Synthesized via acrylonitrile reaction under reflux conditions .
  • Applications : Precursor for ionic liquids (e.g., [MOP-imC2CN][Br]), used in electrochemistry or catalysis .
2-[[1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methylidene]propanedinitrile
  • Core Structure: Pyrazole with cyanoethyl and methoxyphenyl groups.
  • Key Differences: Pyrazole’s aromaticity and methoxy group enhance lipophilicity. The malononitrile group enables conjugation for optoelectronic materials .
  • Applications: Potential use in organic semiconductors or as a pharmacophore in drug discovery.

Physicochemical and Toxicological Properties

Compound Core Structure Key Substituents Toxicity/Safety Profile Applications
1-(2-Cyanoethyl)-1-propan-2-ylurea Urea Cyanoethyl, isopropyl Data unavailable; inferred lower toxicity vs. aziridines Pharmaceutical intermediates
N-(2-Cyanoethyl)aziridine Aziridine Cyanoethyl LDLo: 100 mg/kg (rat); mutagenic High-risk synthesis
1-(2-Cyanoethyl)imidazole Imidazole Cyanoethyl No direct data; precursor to ionic liquids Electrochemical materials
Pyrazole derivative Pyrazole Cyanoethyl, methoxyphenyl Not reported Optoelectronics, drug discovery
Key Observations:
  • Toxicity : Aziridine derivatives are significantly more hazardous than urea or imidazole analogs due to cyanide release and mutagenicity .
  • Solubility : Urea and imidazole derivatives exhibit higher aqueous solubility compared to aromatic pyrazoles, which benefit from methoxy groups for lipophilicity .
  • Reactivity: Cyanoethyl groups enhance electrophilicity, facilitating nucleophilic substitutions in ureas and imidazoles .

Metabolic and Environmental Considerations

  • Urea derivatives generally exhibit lower environmental persistence compared to aromatic heterocycles due to hydrolytic cleavage of the urea moiety .

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